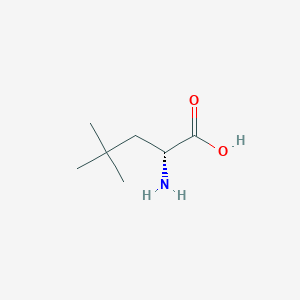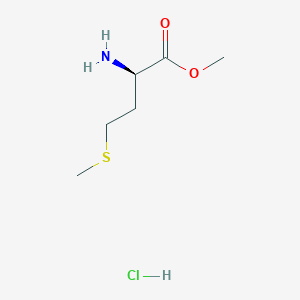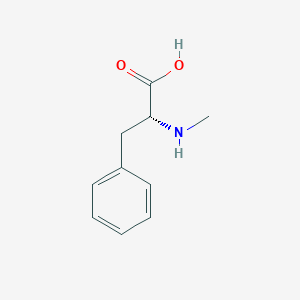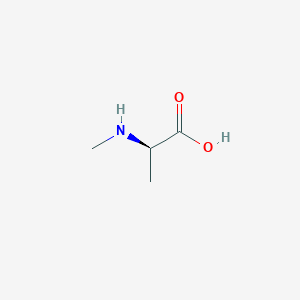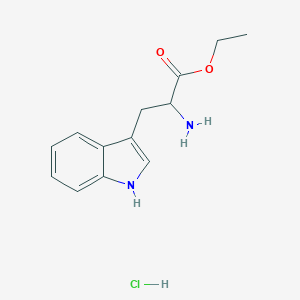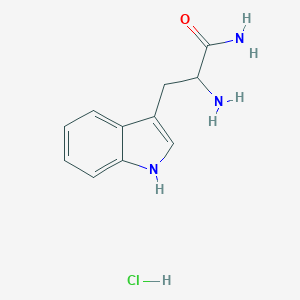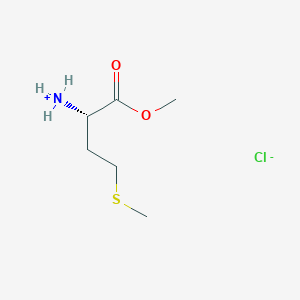
S-4-Methylbenzyl-D-cysteine
Descripción general
Descripción
S-4-Methylbenzyl-D-cysteine is a derivative of the amino acid cysteine, characterized by the presence of a 4-methylbenzyl group attached to the sulfur atom of the cysteine molecule. This compound is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the use of Fmoc (fluorenylmethyloxycarbonyl) protection for the amino group and subsequent alkylation of the thiol group with 4-methylbenzyl bromide under basic conditions .
Industrial Production Methods: These machines facilitate the stepwise addition of protected amino acids to form the desired peptide sequence, followed by deprotection and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: S-4-Methylbenzyl-D-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioethers.
Aplicaciones Científicas De Investigación
S-4-Methylbenzyl-D-cysteine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a model compound for studying thiol chemistry.
Biology: In the study of protein structure and function, particularly in the formation of disulfide bonds.
Industry: Used in the synthesis of complex peptides and proteins for various applications
Mecanismo De Acción
The mechanism of action of S-4-Methylbenzyl-D-cysteine involves its ability to form disulfide bonds, which are crucial for the structural stability of proteins. The compound can interact with other thiol-containing molecules, leading to the formation of disulfide-linked dimers or higher-order structures. This property is particularly useful in the study of protein folding and stability .
Comparación Con Compuestos Similares
S-Methylcysteine: Similar in structure but lacks the 4-methylbenzyl group.
Fmoc-S-4-methylbenzyl-D-cysteine: A protected form used in peptide synthesis
Uniqueness: S-4-Methylbenzyl-D-cysteine is unique due to the presence of the 4-methylbenzyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the study of thiol chemistry and in the synthesis of complex peptides .
Propiedades
IUPAC Name |
(2S)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAPFSZIUBUTNW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428525 | |
| Record name | S-4-Methylbenzyl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127348-02-1 | |
| Record name | S-4-Methylbenzyl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



